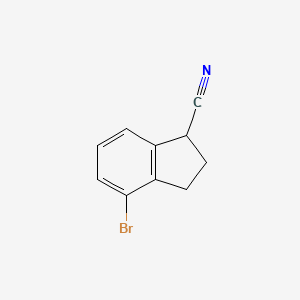

4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

描述

BenchChem offers high-quality 4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRWKHCSVRBEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available 3-(2-bromophenyl)propanoic acid and proceeds through key intermediates including 4-bromo-1-indanone, 4-bromo-2,3-dihydro-1H-inden-1-ol, and 4-bromo-1-chloro-2,3-dihydro-1H-indene. Each synthetic step is elucidated with detailed experimental protocols, mechanistic insights, and critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scalable route to this important chemical entity.

Introduction

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid indane scaffold, coupled with the reactive nitrile and bromo functionalities, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. This guide provides a detailed and validated multi-step synthesis of this compound, emphasizing practical laboratory execution and a thorough understanding of the underlying chemical principles.

Overview of the Synthetic Pathway

The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is accomplished via a four-step sequence, beginning with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. The resulting ketone is then reduced to the corresponding alcohol, which is subsequently converted to a chloro intermediate. The final step involves a nucleophilic substitution with a cyanide source to yield the target nitrile.

Caption: Overall synthetic scheme for 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Synthesis of 4-Bromo-1-indanone

The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This reaction proceeds in two stages: the formation of the acyl chloride followed by the Lewis acid-catalyzed cyclization.

Mechanism: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. Subsequently, the Lewis acid, aluminum chloride, coordinates to the acyl chloride, enhancing its electrophilicity. This facilitates an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the acylium ion to form the six-membered ring intermediate, which then undergoes deprotonation to restore aromaticity and yield the desired 4-bromo-1-indanone.[1]

Experimental Protocol:

-

To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to 0 °C and slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-bromo-1-indanone as a crystalline solid.

| Reagent | Molar Eq. | Purpose |

| 3-(2-Bromophenyl)propanoic Acid | 1.0 | Starting Material |

| Thionyl Chloride | 2.5 | Acyl Chloride Formation |

| Aluminum Chloride | 1.2 | Lewis Acid Catalyst |

| Dichloromethane | - | Solvent |

Step 2: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol

The second step involves the reduction of the ketone functionality in 4-bromo-1-indanone to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent (methanol) to yield the alcohol.

Experimental Protocol:

-

Dissolve 4-bromo-1-indanone (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromo-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-1-indanone | 1.0 | Starting Material |

| Sodium Borohydride | 1.1 | Reducing Agent |

| Methanol | - | Solvent |

Step 3: Synthesis of 4-Bromo-1-chloro-2,3-dihydro-1H-indene

The hydroxyl group of 4-bromo-2,3-dihydro-1H-inden-1-ol is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using thionyl chloride.

Mechanism: The lone pair of electrons on the oxygen of the alcohol attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. A subsequent intramolecular rearrangement, facilitated by a base like pyridine, results in the formation of the alkyl chloride, sulfur dioxide, and another equivalent of the chloride ion.

Experimental Protocol:

-

Dissolve 4-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of pyridine.

-

Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromo-1-chloro-2,3-dihydro-1H-indene. This product is often used directly in the next step.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-2,3-dihydro-1H-inden-1-ol | 1.0 | Starting Material |

| Thionyl Chloride | 1.2 | Chlorinating Agent |

| Pyridine | Catalytic | Base |

| Dichloromethane | - | Solvent |

Step 4: Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

The final step is the nucleophilic substitution of the chloro group with a cyanide ion to introduce the nitrile functionality.

Mechanism: This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom from the backside, leading to the inversion of stereochemistry (if the starting material were chiral). The carbon-chlorine bond breaks, and the chloride ion is displaced, forming the C-C bond of the nitrile.[2][3][4]

Caption: Sₙ2 mechanism for the formation of the nitrile.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromo-1-chloro-2,3-dihydro-1H-indene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash thoroughly with water and brine to remove residual cyanide and solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-1-chloro-2,3-dihydro-1H-indene | 1.0 | Starting Material |

| Sodium Cyanide (or Potassium Cyanide) | 1.2 | Cyanide Source |

| Dimethyl Sulfoxide (DMSO) | - | Solvent |

Safety and Handling

-

Thionyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

-

Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas.

-

Sodium/Potassium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. All manipulations should be performed in a well-ventilated fume hood. A dedicated cyanide waste container should be used, and any spills should be immediately neutralized with a solution of sodium hypochlorite (bleach).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile. By starting from readily available materials and employing well-established chemical transformations, this guide offers a practical approach for researchers in the pharmaceutical and chemical industries. The mechanistic insights and detailed protocols are intended to facilitate a successful and safe synthesis of this valuable chemical intermediate.

References

-

Anderson, K. W., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(48), 11478-11482. [Link]

-

Wikipedia. Shapiro reaction. [Link]

-

Chemspace. 4-bromo-1-ethoxy-2,3-dihydro-1H-indene-1-carbonitrile. [Link]

- Google Patents.

-

Taylor & Francis. Cyanation – Knowledge and References. [Link]

-

Organic Chemistry Portal. Indene synthesis. [Link]

-

Matrix Fine Chemicals. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3. [Link]

-

Weissman, S. A. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 127(45), 15653-15658. [Link]

-

Arkivoc. Shapiro and Bamford-Stevens reactions – revisited. [Link]

-

ResearchGate. An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

-

Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry). [Link]

-

Shout Education. Explaining Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions | ChemKey. [Link]

-

Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. [Link]

Sources

- 1. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3 [matrix-fine-chemicals.com]

- 2. savemyexams.com [savemyexams.com]

- 3. tutorchase.com [tutorchase.com]

- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

A Technical Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Starting Materials and Strategic Execution

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic pathways toward 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile, a valuable heterocyclic building block. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that inform the selection of starting materials and reaction conditions. Our focus is on a robust and reproducible synthesis, beginning with commercially accessible precursors and proceeding through a key indanone intermediate.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target nitrile is most logically approached by installing the cyano group onto a pre-formed 4-bromo-2,3-dihydro-1H-indene core. A retrosynthetic analysis reveals a practical pathway starting from 3-(2-bromophenyl)propanoic acid. The core strategy involves two primary transformations:

-

Formation of the Indanone Ring: An intramolecular Friedel-Crafts acylation to construct the bicyclic ketone, 4-Bromo-2,3-dihydro-1H-inden-1-one.

-

Conversion of the Ketone to the Nitrile: A modern and efficient transformation of the carbonyl group into the desired carbonitrile functionality via a tosylhydrazone intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2,3-dihydro-1H-inden-1-one

The cornerstone of this synthesis is the efficient preparation of 4-Bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone). This intermediate serves as the direct precursor for the final cyanation step.[1][2] The most reliable method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3]

Causality of Experimental Choice:

The intramolecular Friedel-Crafts reaction is a powerful method for forming cyclic ketones. The reaction proceeds in two stages:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating agent, typically an acyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Electrophilic Aromatic Substitution: A Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring, closing the indanone structure.

While alternative cyclizing agents like polyphosphoric acid (PPA) or strong Brønsted acids like trifluoromethanesulfonic acid can be used, the thionyl chloride/AlCl₃ method is often preferred for its high efficiency and scalability.[3]

Comparative Data for Cyclization Methods

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 3-(2-Bromophenyl)propanoic acid | 1. SOCl₂ 2. AlCl₃ | 1,2-Dichloroethane / Dichloromethane | Reflux, then < 27°C | ~86% | [3] |

| 3-(2-Bromophenyl)propanoic acid | Trifluoromethanesulfonic acid | Dichloromethane | 80°C (sealed tube) | N/A | [3] |

Detailed Experimental Protocol: Synthesis of 4-Bromo-1-indanone[3]

Step 1: Acyl Chloride Formation

-

Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (approx. 10 mL per gram of acid).

-

Add thionyl chloride (2.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 3-(2-bromophenyl)propanoyl chloride is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Suspend anhydrous aluminum chloride (1.65 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude acyl chloride from Step 1 in DCM.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature is maintained below 27°C (an ice bath may be necessary).

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization or column chromatography to afford 4-Bromo-2,3-dihydro-1H-inden-1-one as an off-white solid.

Part II: Conversion to 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

With the key ketone intermediate in hand, the final step is the introduction of the nitrile group at the C1 position. Direct cyanation of the ketone is challenging. A more sophisticated and reliable strategy involves the conversion of the ketone to its N-tosylhydrazone, followed by a copper-catalyzed cyanation. This modern approach avoids the use of highly toxic cyanide reagents like HCN or KCN directly and offers excellent functional group tolerance.[4]

Caption: Synthetic workflow from starting material to final product.

Methodology: The Tosylhydrazone Route

Expertise & Rationale: The conversion of a ketone to a nitrile via its tosylhydrazone is a powerful transformation. The tosylhydrazone serves as a stable, isolable precursor to a reactive diazo intermediate.[5] Under basic conditions and in the presence of a transition metal catalyst like copper, this intermediate is formed in situ. The copper catalyst forms a copper-carbene species, which then undergoes cyanation. The use of potassium thiocyanate (KSCN) as the cyanide source is a significant advantage, as it is less toxic and easier to handle than traditional cyanide salts. The reaction is believed to proceed via direct cyanide transfer from the thiocyanate salt.[4]

Detailed Experimental Protocol: The Tosylhydrazone Route

Step A: Formation of 4-Bromo-1-indanone N-Tosylhydrazone

-

To a solution of 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).

-

Add a catalytic amount of concentrated hydrochloric acid or acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours, or stir at room temperature until precipitation of the product is complete (this may take longer).

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold solvent (methanol or ethanol) and dry under vacuum to yield the pure N-tosylhydrazone.

Step B: Copper-Catalyzed Cyanation of the N-Tosylhydrazone[4]

-

In an oven-dried reaction vessel, combine the 4-bromo-1-indanone N-tosylhydrazone (1.0 eq), potassium thiocyanate (KSCN, 2.0 eq), and copper(I) iodide (CuI, 20 mol%).

-

Add anhydrous solvent, typically a mixture of acetonitrile (MeCN) and N-Methyl-2-pyrrolidone (NMP).

-

Flush the vessel with an inert gas (e.g., argon) and then introduce an oxygen atmosphere (via a balloon).

-

Heat the reaction mixture to 80°C and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product, 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Summary of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 3-(2-Bromophenyl)propanoic acid | 15115-58-9 | C₉H₉BrO₂ | 229.07 |

| Key Intermediate | 4-Bromo-2,3-dihydro-1H-inden-1-one | 15115-60-3 | C₉H₇BrO | 211.06 |

| Target Product | 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | N/A | C₁₀H₈BrN | 222.08 |

Safety and Handling

-

Corrosive Reagents: Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Brominated Compounds: Organic bromides can be irritants and lachrymators. Avoid inhalation and skin contact.

-

Cyanide Sources: While potassium thiocyanate is significantly less toxic than alkali metal cyanides, it should still be handled with care. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. All cyanation procedures should be conducted in a fume hood, and appropriate waste disposal protocols must be followed.

Conclusion

The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is most effectively achieved through a two-part strategy commencing with 3-(2-bromophenyl)propanoic acid. The initial intramolecular Friedel-Crafts acylation provides the essential 4-bromo-1-indanone intermediate in high yield. Subsequent conversion of this ketone to the target nitrile is best performed using a modern, copper-catalyzed reaction of the corresponding N-tosylhydrazone with a low-toxicity cyanide source like KSCN. This pathway is not only efficient but also enhances safety and reproducibility, making it highly suitable for research and development applications.

References

-

Matrix Fine Chemicals. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3. [Link]

-

PubChem - NIH. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713. [Link]

-

Huang, Y., et al. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Journal of Organic Chemistry, 82, 7621-7627. Sourced from Organic Chemistry Portal. [Link]

-

Denmark Group. Tosylhydrazones. [Link]

-

Taylor & Francis. Cyanation – Knowledge and References. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3 [matrix-fine-chemicals.com]

- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Reaction Mechanism and Synthetic Methodologies for 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile Formation: A Technical Guide

Executive Summary

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (commonly referred to as 4-bromo-1-indancarbonitrile) is a highly versatile bicyclic scaffold utilized extensively in medicinal chemistry and agrochemical development. The architectural value of this molecule lies in its dual-functional nature: the C4-bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C1-nitrile group acts as a linchpin for downstream conversion into primary amines, amides, or tetrazole bioisosteres.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways and validated protocols required to synthesize this compound from the commercially available precursor, 4-bromo-1-indanone[1].

Retrosynthetic Analysis & Strategy Selection

The transformation of a C1-ketone into a C1-nitrile with a formal one-carbon homologation can be approached via two primary synthetic strategies:

-

The Van Leusen Homologation (VLH) : A direct, one-pot formal [3+2] cycloaddition and subsequent elimination using p-toluenesulfonylmethyl isocyanide (TosMIC)[2].

-

The Stepwise Alcohol-Activation-Cyanation (AAC) : A classical three-step sequence involving ketone reduction, hydroxyl activation, and nucleophilic cyanation[3].

To guide route selection for scale-up or discovery chemistry, the quantitative and qualitative metrics of both pathways are summarized below.

Table 1: Quantitative and Qualitative Comparison of Synthetic Strategies

| Metric | Van Leusen Homologation (VLH) | Stepwise AAC Pathway |

| Step Count | 1 (One-pot) | 3 (Reduction, Activation, Cyanation) |

| Typical Overall Yield | 65% - 75% | 50% - 60% (Over 3 steps) |

| Atom Economy | Moderate (Loss of p-toluenesulfinate) | Low (Loss of activating/leaving groups) |

| Reagent Hazards | TosMIC (Odorous, requires strong base) | TMSCN / KCN (Highly toxic, requires Lewis acid) |

| Scalability | Excellent (Preferred for >10g scale) | Moderate (Requires cryogenic control at -78 °C) |

Mechanistic Deep Dive 1: The Van Leusen Homologation (Primary Focus)

The Van Leusen reaction is the most elegant and direct method for synthesizing 1-indancarbonitriles from 1-indanones[2]. The mechanism is driven by the unique dual-reactivity of TosMIC, which acts as both a nucleophile and a leaving group carrier.

Mechanistic Cascade:

-

Deprotonation : The relatively acidic methylene protons of TosMIC are deprotonated by a non-nucleophilic strong base (e.g., t-BuOK) to form a resonance-stabilized carbanion.

-

Nucleophilic Addition : The TosMIC carbanion attacks the electrophilic carbonyl carbon of 4-bromo-1-indanone, generating a transient alkoxide intermediate.

-

Cyclization : The alkoxide oxygen rapidly attacks the electrophilic isocyanide carbon, closing the ring to form a 4-tosyl-2-oxazoline intermediate.

-

Ring Opening & Elimination : The addition of a protic solvent (like ethanol) facilitates the base-promoted ring opening of the oxazoline. Subsequent elimination of the p-toluenesulfinate leaving group yields the desired 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Mechanistic pathway of the Van Leusen homologation from 4-bromo-1-indanone to the carbonitrile.

Mechanistic Deep Dive 2: The Stepwise AAC Pathway (Secondary Focus)

When TosMIC is incompatible with other functional groups in highly decorated analogs, the Stepwise AAC pathway is employed.

-

Reduction : 4-bromo-1-indanone is reduced to 4-bromo-1-indanol using Sodium Borohydride (NaBH₄).

-

Activation : Because the hydroxyl group is a poor leaving group, it is converted to a mesylate using Methanesulfonyl chloride (MsCl).

-

Cyanation : The benzylic mesylate undergoes nucleophilic substitution. Utilizing Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (BF₃·OEt₂) ensures high yields by activating the leaving group while delivering the cyanide nucleophile[3].

Stepwise Alcohol-Activation-Cyanation (AAC) pathway utilizing TMSCN and Lewis acid catalysis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with embedded causality explanations and self-validating analytical checkpoints.

Protocol A: Optimized Van Leusen Homologation

-

Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-bromo-1-indanone (10.0 mmol, 2.11 g) and TosMIC (12.0 mmol, 2.34 g) in anhydrous 1,2-dimethoxyethane (DME, 30 mL).

-

Causality Check: DME is specifically chosen over THF. Its higher boiling point and bidentate coordination ability stabilize the potassium cation, thereby enhancing the nucleophilicity of the TosMIC anion[2].

-

-

Base Addition : Cool the mixture to 0 °C. Add a solution of Potassium tert-butoxide (t-BuOK, 25.0 mmol, 2.80 g) in anhydrous tert-butanol (10 mL) dropwise over 15 minutes.

-

Causality Check: t-BuOK is a sterically hindered, non-nucleophilic base. Using NaOH or KOH would lead to competitive aldol condensation or direct nucleophilic attack on the indanone carbonyl.

-

-

Reaction Progression : Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Add absolute ethanol (1.0 mL) to facilitate the ring-opening of the oxazoline intermediate.

-

Workup & Validation : Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the ketone (UV active, lower Rf) disappears, replaced by the nitrile (UV active, higher Rf). IR spectroscopy of the crude product must show a sharp peak at ~2240 cm⁻¹ (C≡N stretch) and the complete absence of the ~1710 cm⁻¹ (C=O stretch).

-

-

Purification : Purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.

Protocol B: Stepwise AAC (Cyanation Step)

-

Preparation : Dissolve 4-bromo-1-indanyl mesylate (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under argon. Cool the system to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Add Trimethylsilyl cyanide (TMSCN, 7.5 mmol) followed by the dropwise addition of Boron trifluoride etherate (BF₃·OEt₂, 6.0 mmol).

-

Causality Check: The Lewis acid (BF₃) coordinates to the mesylate oxygen, weakening the benzylic C-O bond and facilitating the attack of the isocyanide/cyanide species from TMSCN[3].

-

-

Reaction Progression : Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

-

Workup : Quench carefully with saturated aqueous NaHCO₃. (Caution: HCN gas evolution is possible; perform strictly in a well-ventilated fume hood). Extract with DCM, dry, and concentrate.

References

-

Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. URL:[Link]

-

Chu, C. et al. (2018). Accessing α-Arylated Nitriles via BF3·OEt2 Catalyzed Cyanation of para-Quinone Methides Using tert-Butyl Isocyanide as a Cyanide Source. The Journal of Organic Chemistry, 83(20), 12584-12592. URL:[Link]

Sources

Comprehensive Chemical Classification and Synthetic Utility of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

Executive Summary

In modern drug discovery and agrochemical development, functionalized indane scaffolds serve as privileged pharmacophores. 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 1033811-54-9) is a highly versatile, dual-functionalized bicyclic intermediate[1]. By combining a sterically hindered aryl bromide with a benzylic carbonitrile, this molecule provides orthogonal reactive sites for late-stage functionalization. This technical guide provides an in-depth analysis of its chemical classification, mechanistic synthesis, and downstream applications, designed for researchers and application scientists requiring rigorous, self-validating experimental protocols.

Chemical Classification & Structural Architecture

The molecule belongs to the class of substituted indanes (2,3-dihydro-1H-indene derivatives). Its architecture is defined by a rigid bicyclic system comprising a benzene ring fused to a cyclopentane ring.

-

C4-Bromine (Aryl Halide): Positioned on the aromatic ring adjacent to the aliphatic fusion point, this halogen acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

-

C1-Carbonitrile (Benzylic Nitrile): Located on the aliphatic ring at the benzylic position, the cyano group acts as a strong electron-withdrawing group, a hydrogen-bond acceptor, and a precursor for amines, amides, and carboxylic acids[2].

Quantitative Chemical Data

To facilitate rapid reference for synthetic planning, the core physicochemical properties are summarized below[1],[3].

| Property | Value |

| IUPAC Name | 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile |

| CAS Registry Number | 1033811-54-9 |

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.08 g/mol |

| Core Scaffold | 2,3-dihydro-1H-indene (Indane) |

| Key Functional Groups | Aryl Bromide (C4), Aliphatic Nitrile (C1) |

Mechanistic Synthesis Pathways

While recent advances have demonstrated the synthesis of 1-cyanoindanes via Palladium-catalyzed [3 + 2] annulation of arylacetonitriles[2], the precise substitution pattern of 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile is most reliably achieved through a targeted Reduction-Cyanation sequence starting from the commercially available 4-bromo-1-indanone[4].

Direct cyanation of the indane core is synthetically challenging due to the lack of a leaving group. Therefore, the ketone is first reduced to a secondary benzylic alcohol, which is subsequently activated and displaced by a cyanide source.

Synthetic workflow for 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and quality control (QC) checkpoints to ensure a self-validating workflow.

Phase 1: Chemoselective Carbonyl Reduction

Objective: Convert 4-bromo-1-indanone to 4-bromo-1-indanol.

-

Causality: Sodium borohydride ( NaBH4 ) is selected over Lithium aluminum hydride ( LiAlH4 ) because it is a milder reducing agent. LiAlH4 carries a high risk of unwanted hydrodehalogenation (debromination) of the C4-aryl bromide at elevated temperatures.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1-indanone in anhydrous methanol (0.2 M concentration).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature minimizes the exothermic decomposition of NaBH4 in methanol and prevents over-reaction.

-

Addition: Add 1.2 equivalents of NaBH4 portion-wise over 15 minutes to control hydrogen gas evolution.

-

Reaction & Validation: Stir for 2 hours at room temperature.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active ketone spot (higher Rf ) and the appearance of the alcohol spot (lower Rf ) confirms completion.

-

-

Workup: Quench with saturated aqueous NH4Cl , extract with Ethyl Acetate (3x), dry over Na2SO4 , and concentrate under vacuum.

Phase 2: Lewis Acid-Mediated Cyanation

Objective: Convert 4-bromo-1-indanol to 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

-

Causality: Direct SN2 displacement of a secondary benzylic alcohol with alkali cyanides (e.g., KCN) is notoriously low-yielding due to competing E1/E2 elimination, which forms indene byproducts. By utilizing Trimethylsilyl cyanide (TMSCN) and Boron trifluoride etherate ( BF3⋅OEt2 ), the hydroxyl group is activated to form a resonance-stabilized benzylic carbocation. TMSCN provides a soluble, mild nucleophile that rapidly attacks this intermediate, favoring substitution over elimination.

Step-by-Step Methodology:

-

Preparation: Dissolve the crude 4-bromo-1-indanol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add 1.5 equivalents of TMSCN. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Catalysis: Dropwise add 1.2 equivalents of BF3⋅OEt2 . Causality: The extreme cold controls the highly exothermic Lewis acid-base complexation and stabilizes the transient carbocation.

-

Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Validation & Isolation: Quench with saturated aqueous NaHCO3 . Extract with DCM.

-

Self-Validation Checkpoint: Analyze the purified product via 13C NMR. The successful incorporation of the cyano group is definitively proven by the appearance of a characteristic nitrile carbon signal at ∼ 118 ppm , alongside the disappearance of the benzylic C-OH signal.

-

Downstream Functionalization & Pharmacological Relevance

The strategic value of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile lies in its orthogonality. The molecule can be manipulated in two distinct directions without cross-interference, making it a highly prized scaffold in medicinal chemistry for developing targeted therapeutics.

-

C4-Bromine Activation: The aryl bromide is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents at the 4-position.

-

C1-Nitrile Manipulation: The carbonitrile group can be selectively reduced to a primary amine (using H2/Pd or LiAlH4 ) to create basic pharmacophores, or hydrolyzed to carboxylic acids/amides to alter the molecule's hydrogen-bonding network.

Downstream functionalization pathways of the bromocyanoindane scaffold.

References

- Title: 4-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE | 1033811 ... | Source: chemicalbook.

- Title: 1033811-54-9|4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile - BLDpharm | Source: bldpharm.

- Title: Palladium-Catalyzed [3 + 2] Annulation of o-Bromobenzyl Cyanide with Norbornene Derivatives via C(sp3)–H Bond Activation to Yield 1-Cyanoindane | Source: acs.

- Title: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899 ... - Benchchem | Source: benchchem.

Sources

Comprehensive Technical Guide: Key Chemical Properties and Applications of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

Executive Summary

In the landscape of targeted therapeutics, the architectural rigidity and stereochemical precision of small-molecule intermediates dictate the efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 1033811-54-9) is a privileged bicyclic scaffold extensively utilized in the synthesis of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR) [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven synthetic workflows. By examining the causality behind specific reaction conditions and establishing self-validating experimental protocols, this guide serves as an authoritative reference for medicinal chemistry campaigns.

Physicochemical Profiling

The dual-functional nature of this molecule—an aryl bromide coupled with an aliphatic nitrile on a rigid indane ring—provides orthogonal reactivity vectors. The quantitative data below summarizes its core parameters [2].

| Property | Value / Description |

| Chemical Name | 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile |

| Synonyms | 4-Bromoindane-1-carbonitrile |

| CAS Number | 1033811-54-9 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Density (Predicted) | ~1.5 g/cm³ |

| Boiling Point (Predicted) | ~310 °C |

| Stereochemistry | Contains one chiral center at C1 (Exists as R and S enantiomers) |

Core Structural Mechanics & Divergent Reactivity

The utility of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile lies in its spatially distinct reactive sites:

-

The Aryl Bromide (C4): Positioned on the aromatic ring, this halogen is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It serves as the primary attachment point for extending the pharmacophore into the hinge-binding region of target kinases.

-

The Carbonitrile (C1): The cyano group offers a versatile handle for downstream functionalization. It can be hydrolyzed to carboxylic acids/amides, reduced to primary amines, or participate in cycloadditions to form tetrazoles.

-

The Chiral Center (C1): The sp³ hybridized carbon bearing the nitrile group introduces chirality. Because biological targets like FGFR are highly stereoselective, the resolution of this racemic mixture into its constituent enantiomers is a critical path in drug development.

Synthetic workflow and divergent reactivity of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list the steps; we explain the mechanistic causality behind the reagent selection.

Protocol 1: Synthesis of the Indane Scaffold via Reductive Cyanation

Objective: Convert 4-bromo-1-indanone to 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Step-by-Step Methodology:

-

Reduction: Dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous methanol. Cool to 0 °C. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq). Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol (4-bromo-1-indanol) without dehalogenating the aryl bromide.

-

Quench & Extract: After 2 hours, quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate in vacuo.

-

Cyanation: Dissolve the crude alcohol in anhydrous Dichloromethane (DCM). Add Trimethylsilyl cyanide (TMSCN, 1.5 eq). Cool to -78 °C. Dropwise add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq). Causality: The Lewis acid (BF₃) activates the benzylic alcohol, facilitating the formation of a benzylic carbocation, which is immediately trapped by the cyanide nucleophile from TMSCN.

-

Workup: Warm to room temperature over 4 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation & QC:

-

IR Spectroscopy: Confirm success by the appearance of a sharp, distinct −C≡N stretch at ~2250 cm⁻¹ and the complete disappearance of the broad −OH stretch (~3300 cm⁻¹).

Protocol 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide into a boronate ester for subsequent Suzuki-Miyaura coupling, a critical step in synthesizing FGFR inhibitors [1].

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile (5.8 g, 26.5 mmol), bis(pinacolato)diboron (B₂pin₂, 8.09 g, 31.8 mmol), and Potassium Acetate (KOAc, 7.81 g, 80 mmol).

-

Catalyst Addition: Add PdCl₂(dppf)-CH₂Cl₂ adduct (1.083 g, 1.327 mmol).

-

Causality: The bidentate dppf ligand has a large bite angle (99°). This steric bulk forces the palladium intermediate into a geometry that dramatically accelerates the final reductive elimination step, favoring the formation of the C-B bond over side reactions.

-

-

Solvent & Degassing: Add anhydrous 1,4-dioxane (100 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the premature degradation of the Pd(0) active species.

-

Heating: Heat the mixture to 100 °C for 8 hours under a nitrogen atmosphere. Causality: KOAc is utilized as a mild base. If a stronger base (like Na₂CO₃) were used, the newly formed boronate ester would undergo a premature Suzuki coupling with the unreacted starting bromide, leading to unwanted homocoupled dimers.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography.

Self-Validation & QC:

-

LC-MS Analysis: The starting material exhibits a classic 1:1 isotopic doublet pattern ( 79Br/81Br ) at its corresponding mass. Successful borylation is validated by the disappearance of this doublet and the emergence of the boronate ester mass peak ( [M+H]+ ).

Application in Drug Development: FGFR Inhibition

Derivatives of 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile are actively patented for their role in targeting Fibroblast Growth Factor Receptors (FGFR). Aberrant FGFR signaling is a well-documented driver in various oncological indications, including urothelial carcinoma and cholangiocarcinoma.

By utilizing the indane scaffold, medicinal chemists can synthesize ATP-competitive inhibitors. The rigid bicyclic structure optimally occupies the hydrophobic pocket adjacent to the kinase hinge region, while the functionalized C1-nitrile (often converted to an amine or amide) extends into the solvent-exposed channel to enhance binding kinetics and target selectivity.

FGFR signaling pathway and targeted inhibition by indane-scaffold derivatives.

References

- Title: US20210106588A1 - Substituted pyrazolo[4,3-b]pyridines and their use as FGFR inhibitors Source: Google Patents URL

Physical characteristics of 4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1033811-54-9), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes information from structurally related analogues, theoretical predictions, and established chemical principles to offer a robust profile for research and development purposes. The guide covers molecular structure, predicted physicochemical properties, a plausible synthetic pathway with detailed protocols, and essential safety and handling information.

Introduction and Compound Overview

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile belongs to the indane class of bicyclic compounds, which feature a benzene ring fused to a cyclopentane ring. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The presence of a bromine atom on the aromatic ring and a nitrile group at the benzylic position (C1) makes this molecule a versatile intermediate for further chemical modifications. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique structure and identifiers.

Caption: Chemical structure of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | N/A |

| CAS Number | 1033811-54-9 | [1] |

| Molecular Formula | C₁₀H₈BrN | N/A |

| Molecular Weight | 222.08 g/mol | N/A |

| Canonical SMILES | C1C(C#N)C2=C(C1)C(=CC=C2)Br | N/A |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Commentary |

| Physical State | White to off-white solid | The parent compound, 4-bromo-2,3-dihydro-1H-indene, is a low-melting solid or liquid. The introduction of the polar nitrile group and the potential for dipole-dipole interactions would likely increase the melting point, favoring a solid state at room temperature. |

| Melting Point | 90 - 110 °C | 4-Bromo-1-indanone, a related ketone, has a melting point of 95-99 °C.[2] The nitrile analogue is expected to have a similar melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of brominated aromatic compounds. Significant decomposition is expected before boiling at atmospheric pressure. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in hexanes. Insoluble in water. | The molecule has significant nonpolar character from the bicyclic core but also a polar nitrile group. It is expected to be soluble in common organic solvents. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Based on computational models for similar structures. The bromo-indane core is lipophilic. |

Spectroscopic Data (Predicted)

While commercial suppliers may hold reference spectra, they are not publicly accessible.[1] The following are predicted spectroscopic characteristics based on fundamental principles and data from analogous structures.[3][4]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic Region (δ 7.2-7.6 ppm): Three protons exhibiting a complex splitting pattern (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene ring. Benzylic Proton (C1-H, δ ~4.0-4.5 ppm): A triplet, coupled to the two adjacent C2 protons. Aliphatic Protons (C2-H₂, C3-H₂, δ ~2.2-3.2 ppm): Two multiplets, each integrating to 2H. |

| ¹³C NMR (100 MHz, CDCl₃) | Nitrile Carbon (C≡N): δ ~118-122 ppm. Aromatic Carbons: 6 signals between δ ~120-145 ppm, including the carbon bearing the bromine atom (δ ~115-125 ppm). Benzylic Carbon (C1): δ ~35-45 ppm. Aliphatic Carbons (C2, C3): Two signals between δ ~25-40 ppm. |

| Infrared (IR) | C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹. C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. C-Br stretch: A peak in the fingerprint region, typically below 600 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 221 and 223. Major Fragments: Loss of Br (m/z 142), loss of HCN (m/z 194/196). |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile starts from the commercially available 4-bromo-2,3-dihydro-1H-inden-1-one. The key transformation is the conversion of the ketone to a nitrile. A common method for this is the Strecker synthesis or via a tosylhydrazone intermediate.

Caption: Proposed two-step synthesis of the target compound from 4-bromo-1-indanone.

Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one tosylhydrazone

Rationale: The conversion of the ketone to a tosylhydrazone is a standard, high-yielding reaction. The tosylhydrazone serves as a versatile intermediate which can be converted to various functional groups.

Protocol:

-

To a solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in absolute ethanol (5 mL per mmol of ketone), add p-toluenesulfonhydrazide (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with cold diethyl ether.

-

Dry the product under vacuum to yield the tosylhydrazone, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

Rationale: The reaction of a tosylhydrazone with a cyanide source is a known method for the synthesis of nitriles. This reaction proceeds via an intermediate that undergoes elimination and nucleophilic attack by the cyanide ion.

Protocol:

-

Caution: This step involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend the 4-bromo-2,3-dihydro-1H-inden-1-one tosylhydrazone (1.0 eq) in methanol (10 mL per mmol).

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (3.0 eq).

-

Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Safety and Handling

Disclaimer: This section provides guidance based on the known hazards of the functional groups present and data from related compounds. A specific Safety Data Sheet (SDS) should be obtained from the supplier before handling.

-

Acute Toxicity: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, which is typical for organic nitriles and brominated aromatic compounds.[5]

-

Irritation: It is likely to be a skin and serious eye irritant.

-

Handling:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. While detailed experimental data is scarce in the public domain, this guide provides a robust working profile based on established chemical principles and data from closely related analogues. The predicted physicochemical and spectroscopic properties, along with the proposed synthetic protocol, offer a solid foundation for researchers to incorporate this compound into their research and development programs.

References

- Current time information in الواحات الداخلة, EG. (n.d.). Google.

- He, W., Zhang, R., & Cai, M. (n.d.).

-

Sridhar, J., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 743–746. Available from: [Link]

-

PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-2-one. Retrieved March 13, 2026, from [Link]

-

Chemspace. (n.d.). 4-bromo-1-ethoxy-2,3-dihydro-1H-indene-1-carbonitrile. Retrieved March 13, 2026, from [Link]

-

PubChem. (n.d.). 1-Indanone, 4-bromo-. Retrieved March 13, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3. Retrieved March 13, 2026, from [Link]

-

Acar, E. T., & Yakan, H. (2015). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. IUCrData, 1(1), x152331. Available from: [Link]

-

MilliporeSigma. (n.d.). 4-bromo-2,3-dihydro-1H-indene. Retrieved March 13, 2026, from [Link]

- Hamaoka, S., et al. (2005). United States Patent.

-

Grolleau, R., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6528. Available from: [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.

-

Bromoacetonitrile patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved March 13, 2026, from [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved March 13, 2026, from [Link]

- Osol, A., et al. (2002). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Acta Poloniae Pharmaceutica, 59(5), 395-400.

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

-

(PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2026, February 9). ResearchGate. Retrieved March 13, 2026, from [Link]

Sources

- 1. 1033811-54-9|4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6134-53-8|4-Bromo-2,3-dihydro-1H-indene|BLD Pharm [bldpharm.com]

Laboratory-Scale Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: A Mechanistic and Practical Guide

Introduction & Strategic Route Selection

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (also known as 4-bromoindane-1-carbonitrile) is a highly privileged bicyclic scaffold utilized extensively in medicinal chemistry, notably in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and alpha-2C adrenergic receptor modulators. The presence of the bromine atom at the 4-position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the carbonitrile group serves as a precursor for amines, amides, or tetrazoles.

While direct conversion of ketones to nitriles using Tosylmethyl isocyanide (TosMIC) via the Van Leusen reaction is possible, it is often avoided at the preliminary laboratory scale due to the high cost of TosMIC and the complex purification profiles of the resulting byproducts. Instead, this application note details a robust, highly scalable three-step sequence :

-

Chemoselective reduction of the ketone.

-

Hydroxyl activation via mesylation.

-

Nucleophilic cyanation.

This step-by-step approach ensures that each intermediate can be isolated with high purity, providing a self-validating workflow where reaction progress is easily monitored via standard analytical techniques.

Synthetic Workflow Visualization

Synthetic workflow for 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile via a 3-step sequence.

Quantitative Data & Analytical Parameters

The following table summarizes the stoichiometric requirements, environmental conditions, and self-validating analytical markers for each step.

| Step | Transformation | Reagents & Solvents | Equivalents | Temp (°C) | Time (h) | Expected Yield | Key Analytical Marker (Self-Validation) |

| 1 | Ketone Reduction | NaBH₄, MeOH | 1.2 | 0 → 25 | 2.0 | 95% | TLC: Product is more polar. IR: Disappearance of C=O stretch (~1710 cm⁻¹). |

| 2 | Mesylation | MsCl, Et₃N, DCM | 1.2 / 1.5 | 0 | 1.0 | 90% | ¹H NMR: Appearance of sharp singlet at ~3.0 ppm (mesyl -CH₃). |

| 3 | Cyanation | NaCN, DMF | 1.5 | 60 | 5.0 | 75% | IR: Appearance of sharp C≡N stretch (~2240 cm⁻¹). |

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Chemoselective Reduction to 4-Bromoindan-1-ol

Objective: Convert the starting 4-bromo-1-indanone to the corresponding secondary alcohol without triggering reductive debromination.

-

Mechanistic Causality: Sodium borohydride (NaBH₄) is selected over stronger hydride sources (like LiAlH₄) because it is strictly chemoselective for the ketone moiety. It operates safely in protic solvents like methanol, which actually accelerates the reduction by coordinating to the carbonyl oxygen, increasing its electrophilicity .

-

Protocol:

-

Charge a round-bottom flask with 4-bromo-1-indanone (10.0 g, 47.4 mmol) and methanol (100 mL).

-

Cool the suspension to 0 °C using an ice-water bath. Self-Validation: The starting material may not fully dissolve until the reaction proceeds.

-

Add NaBH₄ (2.15 g, 56.8 mmol, 1.2 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: The mixture will transition to a clear, homogeneous solution, indicating the consumption of the ketone.

-

Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) to destroy excess hydride.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-bromoindan-1-ol as a white to off-white solid.

-

Step 2: Hydroxyl Activation via Mesylation

Objective: Transform the poor leaving group (-OH) into a highly reactive methanesulfonate (-OMs) ester to facilitate the subsequent nucleophilic substitution.

-

Mechanistic Causality: The reaction is strictly maintained at 0 °C to prevent the highly reactive sulfene intermediate (generated by the deprotonation of MsCl by triethylamine) from undergoing unwanted side reactions or degrading the product. Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward .

-

Protocol:

-

Dissolve the crude 4-bromoindan-1-ol (9.5 g, 44.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

-

Add Triethylamine (9.3 mL, 66.9 mmol, 1.5 eq) and cool the solution to 0 °C.

-

Add Methanesulfonyl chloride (MsCl, 4.1 mL, 53.5 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

-

Stir the mixture at 0 °C for 1 hour. Self-Validation: A white precipitate (triethylammonium chloride) will form, visually confirming the progression of the reaction.

-

Quench with saturated aqueous NaHCO₃ (50 mL). Separate the layers and extract the aqueous phase with DCM (2 × 30 mL).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo at a temperature not exceeding 30 °C to prevent thermal degradation of the mesylate. Use the crude 4-bromoindan-1-yl methanesulfonate immediately in the next step.

-

Step 3: Nucleophilic Cyanation (Sₙ2 Displacement)

Objective: Displace the mesylate group with a cyanide anion to form the target carbonitrile.

-

Mechanistic Causality: This is an Sₙ2 reaction occurring at a sterically hindered secondary benzylic carbon. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the sodium cation but leaves the cyanide anion "naked" and highly nucleophilic. Heating to 60 °C provides the necessary activation energy to overcome the steric hindrance of the indane ring system .

-

Protocol:

-

Dissolve the crude mesylate (approx. 12.5 g, 42.9 mmol) in anhydrous DMF (80 mL).

-

Add Sodium Cyanide (NaCN, 3.15 g, 64.3 mmol, 1.5 eq) in one portion. (CRITICAL SAFETY WARNING: NaCN is highly toxic. Handle only in a fully functioning fume hood and have a bleach bath ready for quenching all contaminated glassware).

-

Heat the reaction mixture to 60 °C and stir for 5 hours.

-

Cool the mixture to room temperature and dilute with water (200 mL) to crash out the organic components and solubilize the DMF.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

-

Wash the combined organic layers extensively with water (3 × 100 mL) and brine (100 mL) to remove residual DMF.

-

Dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile as a distinct solid.

-

References

- Incyte Corporation. "Bicyclic Heterocycles as FGFR Inhibitors." U.S. Patent Application Publication, US 2021/0106588 A1, 15 Apr. 2021.

- Merck Sharp & Dohme Corp. "Antidiabetic Tricyclic Compounds." European Patent Office, EP 3 145 915 B1, 09 Jan. 2019.

- Incyte Corporation. "Heterocyclic compounds derivatives as pd-l1 internalization inducers." World Intellectual Property Organization, WO 2018/119263 A1, 28 Jun. 2018.

The Synthetic Versatility of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: A Guide for Researchers

Introduction: A Privileged Scaffold for Modern Synthesis

The 2,3-dihydro-1H-indene, or indane, framework is a recurring motif in a multitude of biologically active molecules and functional materials. The strategic introduction of reactive functional groups onto this scaffold provides a powerful platform for the development of novel chemical entities. 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a bifunctional building block of significant interest to researchers in organic synthesis and drug discovery. Its structure incorporates two key reactive handles: an aryl bromide, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a nitrile group, which can be transformed into a variety of other functionalities such as amines and carboxylic acids. This guide provides an in-depth exploration of the synthetic utility of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Core Reactivity: A Tale of Two Functional Groups

The synthetic potential of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile stems from the orthogonal reactivity of its two primary functional groups. The aryl bromide at the 4-position serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, while the nitrile at the 1-position offers a gateway to a range of functional group transformations.

Caption: Dual reactivity of the target molecule.

Part 1: Harnessing the Aryl Bromide: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Caption: A typical Suzuki coupling workflow.

Protocol: General Procedure for Suzuki-Miyaura Coupling

| Parameter | Recommended Component/Condition | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is often effective for a broad range of substrates. |

| Boronic Acid | Aryl- or Vinylboronic Acid (1.1-1.5 equiv.) | A slight excess ensures complete consumption of the starting aryl bromide. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates. |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | The aqueous phase is essential for the activity of many inorganic bases. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv.), the desired boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[3][4] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a key component of numerous drugs.[5]

Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium-halide complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[5]

Protocol: General Procedure for Buchwald-Hartwig Amination

| Parameter | Recommended Component/Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective Pd(0) and Pd(II) sources, respectively. |

| Ligand | XPhos, RuPhos, or BINAP (1.2-2.4 mol% per Pd) | Bulky, electron-rich ligands that facilitate reductive elimination. |

| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | A slight excess is typically used. |

| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate palladium-amine complex. |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for reaction efficiency. |

| Temperature | 80-110 °C | Dependent on the reactivity of the specific substrates and catalyst system. |

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

-

Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[6][7][8] This reaction is valuable for creating extended π-systems and for introducing a versatile alkynyl handle for further transformations, such as click chemistry.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9]

Protocol: General Procedure for Sonogashira Coupling

| Parameter | Recommended Component/Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Standard catalysts for Sonogashira couplings.[9] |

| Copper(I) Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide.[9] |

| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | A slight excess is generally used. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.) | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF (anhydrous) | Anhydrous and deoxygenated solvents are essential. |

| Temperature | Room Temperature to 80 °C | The reaction is often run at mild temperatures. |

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 2: Transformations of the Nitrile Group

The nitrile group at the 1-position of the indane scaffold is a versatile functional group that can be readily converted into other valuable moieties, most notably carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[10][11][12] This can be achieved under either acidic or basic conditions.

Mechanistic Rationale:

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, which activates the carbon atom towards nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.[13]

-